molecular formula C31H28N2O B570750 Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone CAS No. 1534326-81-2

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone

Cat. No.: B570750
CAS No.: 1534326-81-2
M. Wt: 444.578
InChI Key: CAQGZNDDACGLPT-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone is a complex organic compound with the molecular formula C31H28N2O and a molecular weight of 444.57 g/mol . This compound is characterized by its two isoquinoline moieties connected through a methanone bridge, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to acetylcholine receptors, influencing neurotransmission and modulating pain and inflammation pathways . This interaction is crucial for its potential therapeutic effects in neurological conditions .

Properties

IUPAC Name

bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGZNDDACGLPT-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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